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Introduction
Denaturing polyacrylamide gel electrophoresis (PAGE) using urea, commonly known as Urea-

PAGE, is a powerful and widely used technique for the high-resolution separation of single-

stranded nucleic acids (DNA and RNA).[1][2][3][4] By incorporating urea as a denaturing agent,

this method effectively disrupts secondary structures, allowing for the separation of molecules

based primarily on their molecular weight.[5][6][7] This technique is sensitive enough to resolve

molecules that differ in length by as little as a single nucleotide, making it indispensable for a

variety of applications in molecular biology, diagnostics, and drug development.[1][3][8]

Urea-PAGE is particularly crucial for the analysis and purification of oligonucleotides, RNA

footprinting, nuclease protection assays, and sequencing.[3][8] The combination of urea and

heat during electrophoresis ensures that the nucleic acids remain in a linear, denatured state,

providing accurate size-based separation.[2][3][5]

Principle of Urea-PAGE
The core principle of Urea-PAGE lies in the creation of a denaturing environment within the

polyacrylamide gel matrix. Urea, a chaotropic agent, disrupts the hydrogen bonds that hold the

secondary structures of DNA and RNA together.[7][9] This, combined with the application of
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heat during the electrophoresis run, prevents the renaturation of the nucleic acid strands.[2][3]

[5] As a result, the migration of the molecules through the gel is almost exclusively dependent

on their chain length, allowing for precise separation.

The polyacrylamide gel itself acts as a molecular sieve, with the pore size determined by the

concentration of acrylamide and the degree of cross-linking.[10] Higher concentrations of

acrylamide produce smaller pores, which are better suited for resolving smaller nucleic acid

fragments.[2][3]

Key Applications
Oligonucleotide purity and integrity analysis: Verifying the length and purity of synthetic DNA

and RNA oligonucleotides.

RNA and DNA sequencing: A fundamental component of Sanger sequencing and other

manual sequencing methods.

Nuclease protection assays: Mapping protein-nucleic acid interactions and RNA secondary

structures.

RNA cleavage and modification analysis: Studying the activity of ribonucleases and RNA-

modifying enzymes.

Purification of nucleic acids: Isolating specific RNA or DNA fragments from a mixture for

downstream applications.[11]

Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful Urea-

PAGE experiments.

Table 1: Recommended Acrylamide Concentrations for Different Nucleic Acid Sizes
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Acrylamide Concentration (%) Separation Range (bases)

20 2 - 20

15 15 - 50

12 40 - 100

10 70 - 200

8 100 - 300

6 200 - 500

Note: Higher percentages of acrylamide resolve lower molecular weight fragments.[2][3]

Table 2: Typical Reagent Concentrations and Running Conditions

Parameter Recommended Value/Range

Urea Concentration 6 - 8 M[1][2][3]

TBE Buffer (Running Buffer) 0.5x - 1x[2]

Gel Thickness 0.4 mm - 1.5 mm[3]

Pre-run Time At least 30 minutes[2][5]

Pre-run/Run Temperature 45 - 55 °C[2][3][5]

Running Voltage/Power
Constant power (15-25 W per gel) or constant

voltage (5 V/cm)[2][12][13]

Sample Denaturation Temperature 70 - 95 °C for a few minutes[2][8][14]

Experimental Protocols
Materials

Acrylamide/Bis-acrylamide solution (e.g., 40% stock, 19:1 or 29:1 ratio)

Urea, ultrapure
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10x TBE buffer (Tris-borate-EDTA)

N,N,N',N'-Tetramethylethylenediamine (TEMED)

Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)

Deionized, nuclease-free water

Sample loading buffer (e.g., 90% formamide, 0.5% EDTA, 0.1% bromophenol blue, 0.1%

xylene cyanol)[2]

Gel plates, spacers, and combs

Electrophoresis apparatus and power supply

Heating block or water bath

Staining solution (e.g., SYBR Gold, ethidium bromide)[15]

Fixation solution (e.g., 1x TBE with 5-10% methanol and 5-10% acetic acid)[5]

Protocol 1: Preparation of a Denaturing Polyacrylamide
Gel (10% Acrylamide, 8 M Urea)

Assemble Gel Cassette: Thoroughly clean and assemble the glass plates with spacers of the

desired thickness (e.g., 0.4 mm for analytical gels, 1.5 mm for preparative gels).[3]

Prepare Gel Solution: For a 40 mL gel, combine the following in a beaker:

19.2 g Urea (final concentration 8 M)[12]

4 mL 10x TBE buffer (final concentration 1x)

10 mL 40% Acrylamide/Bis-acrylamide solution (final concentration 10%)

Add deionized water to a final volume of 40 mL.
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Dissolve Urea: Gently heat the solution while stirring to dissolve the urea completely. Avoid

overheating, as urea can degrade.[5][6]

Initiate Polymerization: Cool the solution to room temperature. Add 40 µL of TEMED and

swirl to mix. Immediately add 400 µL of fresh 10% APS and mix gently.[12]

Pour the Gel: Immediately pour the solution between the glass plates, avoiding air bubbles.

Insert the comb and allow the gel to polymerize for 30-60 minutes.[2][3]

Protocol 2: Sample Preparation and Electrophoresis
Assemble Electrophoresis Unit: Once the gel has polymerized, remove the comb and any

bottom spacers. Assemble the gel cassette into the electrophoresis tank.

Add Running Buffer: Fill the upper and lower buffer chambers with 1x TBE buffer.[12]

Pre-run the Gel: Pre-run the gel for at least 30 minutes at a constant power (e.g., 15-25 W)

to heat the gel to the optimal running temperature of 45-55 °C.[2][5] This step also removes

any unpolymerized acrylamide and urea from the wells.

Prepare Samples: Mix the nucleic acid samples with an equal volume of 2x sample loading

buffer.

Denature Samples: Heat the samples at 70-95 °C for 2-5 minutes, then immediately place

them on ice to prevent re-annealing.[2][8][9][14]

Load Samples: Just before loading, rinse the wells with running buffer to remove urea that

has leached out.[2][8][12] Carefully load the denatured samples into the wells.

Run the Gel: Run the gel at constant power to maintain a temperature of 45-55 °C.[2] The

run time will depend on the gel percentage and the size of the nucleic acids being separated.

[2] Monitor the migration of the tracking dyes (bromophenol blue and xylene cyanol) to

determine the end of the run.

Protocol 3: Gel Staining and Visualization
Disassemble the Gel: After electrophoresis is complete, carefully disassemble the gel

cassette.
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Fix the Gel (Optional but Recommended): Gently transfer the gel into a tray containing a

fixation solution. Incubate for 10-15 minutes to remove the urea, which can interfere with

staining.[12]

Stain the Gel: Incubate the gel in a staining solution (e.g., 0.5 µg/mL ethidium bromide or

SYBR Gold) for 15-30 minutes, protected from light if using a fluorescent dye.[12][14][15]

Visualize the Bands: Visualize the separated nucleic acid bands using an appropriate

imaging system (e.g., UV transilluminator for ethidium bromide, gel doc system with

appropriate filters for fluorescent dyes).

Visualizations

Gel Preparation Electrophoresis Visualization

Assemble Gel Cassette Prepare Acrylamide-Urea Solution Add APS and TEMED Pour Gel and Insert Comb Allow Polymerization Assemble Electrophoresis Unit Pre-run Gel (45-55°C) Prepare and Denature Samples Load Samples Run Gel at Constant Power Disassemble Gel Fix and Stain Gel Image Gel

Click to download full resolution via product page

Caption: Experimental workflow for Urea-PAGE.

Caption: Denaturation mechanism in Urea-PAGE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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